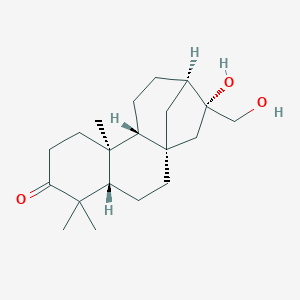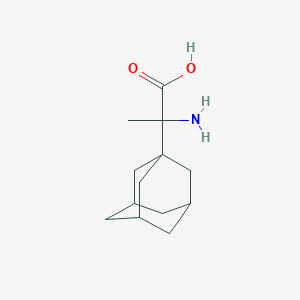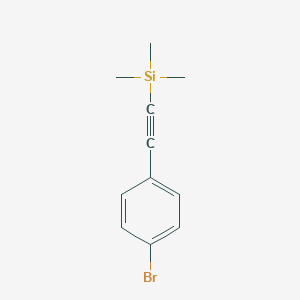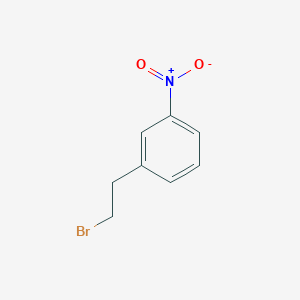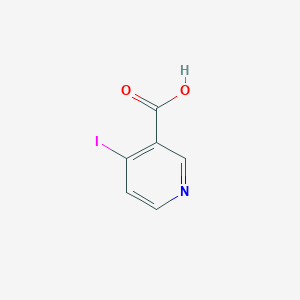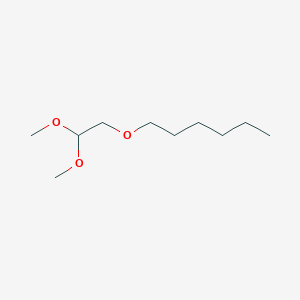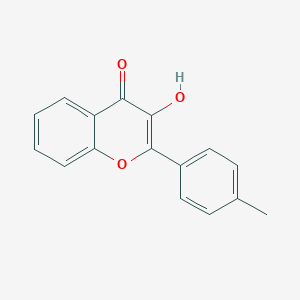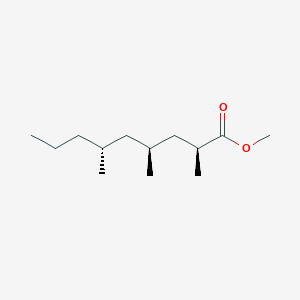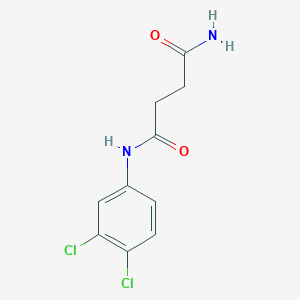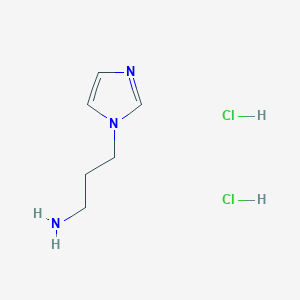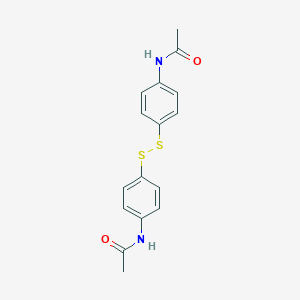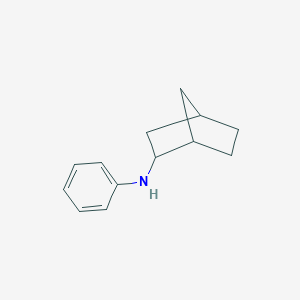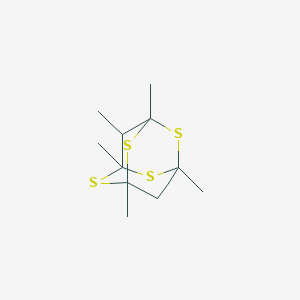
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane-like structure with sulfur atoms replacing some of the carbon atoms. This compound has the molecular formula C₁₁H₁₈S₄ and a molecular weight of 278.52 g/mol . It is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common method is the aminomethylation of 3,5,7,9-pentamethyl-2,4,6,8-tetrathiaadamantane-l-thiol . This process involves the use of aminomethylating agents under controlled conditions to introduce the desired functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A hydrocarbon with a similar cage-like structure but without sulfur atoms.
Thioadamantane: Similar to adamantane but with sulfur atoms replacing some carbon atoms.
Tetrathiaadamantane: A compound with four sulfur atoms in the adamantane structure but without the pentamethyl groups.
Uniqueness
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane is unique due to the presence of both sulfur atoms and pentamethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
17749-59-6 |
|---|---|
Molecular Formula |
C11H18S4 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1,3,5,7,9-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C11H18S4/c1-7-10(4)12-8(2)6-9(3,14-10)15-11(7,5)13-8/h7H,6H2,1-5H3 |
InChI Key |
DCANKSDUFUXDOE-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Canonical SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Synonyms |
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


